propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate
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Overview
Description
Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol. It is a derivative of carbamate and contains an isopropyl group, an amino group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate typically involves the reaction of isopropyl alcohol with 4-amino-3-methylbutan-2-ol in the presence of a carbamoylating agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to batch processes. The use of catalysts such as triethylamine (TEA) can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is similar to other carbamate derivatives, such as ethyl carbamate and methyl carbamate. it is unique in its structure and functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group and the amino group in its structure differentiates it from other carbamates and enhances its reactivity and versatility in various applications.
Comparison with Similar Compounds
Ethyl carbamate
Methyl carbamate
Propyl carbamate
Butyl carbamate
Properties
IUPAC Name |
propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-6(2)13-9(12)11-8(4)7(3)5-10/h6-8H,5,10H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICGPIHGAQWSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC(C)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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